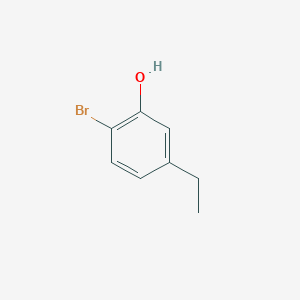
2-Chloro-6-cyclopropoxypyridine
Übersicht
Beschreibung
2-Chloro-6-cyclopropoxypyridine (also known as TCMP) is a chemical compound with the molecular formula C₆H₃Cl₄N and a molar mass of 230.9 g/mol . It falls under the category of nitrification inhibitors and has applications in BOD (Biochemical Oxygen Demand) determination . Specifically, it inhibits nitrification processes, making it useful in environmental and analytical chemistry .
Synthesis Analysis
The synthetic route for 2-Chloro-6-cyclopropoxypyridine involves the chlorination of a suitable precursor. While specific synthetic methods may vary, the introduction of chlorine atoms at the 2- and 6-positions of the pyridine ring is crucial. Researchers have explored various strategies to achieve this, including chlorination of pyridine derivatives using chlorinating agents .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-cyclopropoxypyridine consists of a pyridine ring substituted with chlorine atoms at positions 2 and 6. Additionally, it features a cyclopropoxy group attached to the pyridine nitrogen. The cyclopropoxy moiety contributes to its unique properties and reactivity .
Chemical Reactions Analysis
2-Chloro-6-cyclopropoxypyridine can participate in several chemical reactions, including nucleophilic substitutions, cyclizations, and transformations involving the chlorinated pyridine ring. Researchers have investigated its reactivity with various nucleophiles and electrophiles to explore its synthetic potential .
Wissenschaftliche Forschungsanwendungen
1. Utility in Heterocyclic Chemistry
2-Chloro-6-cyclopropoxypyridine serves as a valuable precursor in the field of heterocyclic chemistry. Its unique structure allows for the synthesis of various chlorinated pyridinic and bis-heterocyclic synthons. For example, a study by Choppin, Gros, and Fort (2000) in "Organic Letters" demonstrated that using BuLi-Me(2)N(CH(2))(2)OLi (BuLi-LiDMAE) superbase promotes regioselective C-6 lithiation of 2-chloropyridine, aiding in the preparation of these synthons (Choppin, Gros & Fort, 2000).
2. Environmental and Toxicological Studies
2-Chloro-6-cyclopropoxypyridine has also been studied in environmental contexts, particularly regarding its degradation and impact. Skoutelis et al. (2017) in "Journal of Hazardous Materials" investigated the photodegradation of 2-chloropyridine in aqueous solutions and its genotoxicity. This research provides insights into the behavior of such compounds in water bodies and their potential genotoxic effects (Skoutelis et al., 2017).
3. Synthesis of Derivatives and Intermediates
4. Biological and Pharmacological Applications
Research into the biological and pharmacological implications of derivatives of 2-chloro-6-cyclopropoxypyridine has been conducted. For example, in "Chemistry Journal of Moldova," Rusnac et al. (2020) studied unexpected products formed from the condensation reaction involving 2-chloropyridine derivatives, exploring their potential applications in antibacterial and antifungal areas (Rusnac et al., 2020).
Wirkmechanismus
The primary mechanism of action for 2-Chloro-6-cyclopropoxypyridine lies in its ability to inhibit nitrification. By interfering with the oxidation of ammonia to nitrite and nitrate by nitrifying bacteria, it helps maintain nitrogen balance in aquatic ecosystems. Its role in BOD determination ensures accurate measurement of organic matter decomposition in water samples .
Zukünftige Richtungen
Research on 2-Chloro-6-cyclopropoxypyridine continues to explore its applications beyond BOD determination. Investigations into its potential as a building block for novel heterocyclic compounds, pharmaceutical intermediates, or agrochemicals are warranted. Additionally, understanding its environmental fate and impact will guide responsible usage .
Eigenschaften
IUPAC Name |
2-chloro-6-cyclopropyloxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-7-2-1-3-8(10-7)11-6-4-5-6/h1-3,6H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYNZSXSPUNRGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=NC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501292174 | |
| Record name | 2-Chloro-6-(cyclopropyloxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501292174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-cyclopropoxypyridine | |
CAS RN |
1243279-27-7 | |
| Record name | 2-Chloro-6-(cyclopropyloxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1243279-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-(cyclopropyloxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501292174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Benzyl-5-bromo-1H-benzo[d][1,2,3]triazole](/img/structure/B3224897.png)
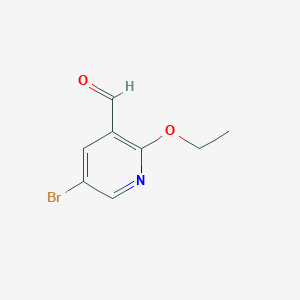

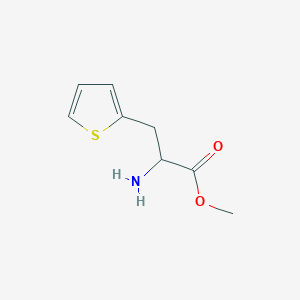
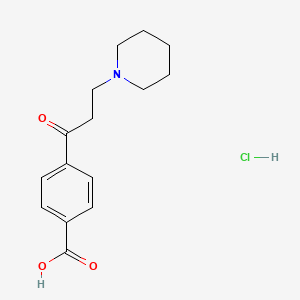
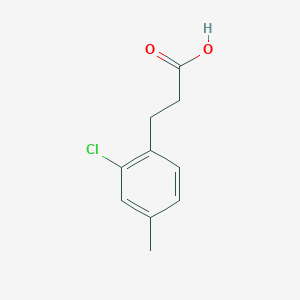
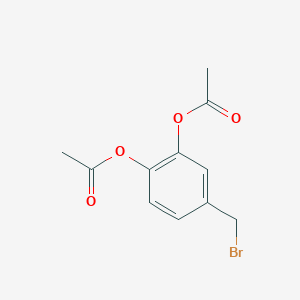


![2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]ethanamine](/img/structure/B3224957.png)

